2-Deoxy-D-glucose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

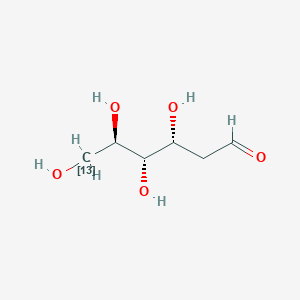

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYALKFFQXWPIH-VOXXIEBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Deoxy-D-glucose-13C-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Deoxy-D-glucose-13C-1, a stable isotope-labeled analog of glucose, widely utilized in metabolic research. It details the compound's properties, its mechanism of action as a glycolysis inhibitor, and its application in metabolic flux analysis. This document also outlines generalized experimental protocols for its use in cell culture and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside a conceptual framework for its chemical synthesis.

Core Concepts

This compound is an isotopically labeled version of 2-Deoxy-D-glucose (2-DG), where the carbon atom at the first position (C1) is replaced with its heavier, non-radioactive isotope, carbon-13.[1][2] This labeling makes it a powerful tool for tracing the fate of glucose in metabolic pathways without the complications of radioactivity.[1] Like its unlabeled counterpart, this compound is a glucose analog that competitively inhibits glycolysis.[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | ¹³CC₅H₁₂O₅ | [4][5] |

| Molecular Weight | 165.15 g/mol | [4][5] |

| CAS Number | 201612-55-7 | [4][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [4][5] |

| Chemical Purity | ≥98% | |

| Form | Solid | [4] |

| Melting Point | 146-147 °C | [4] |

| Solubility | Soluble in water and DMSO. |

Mechanism of Action: Inhibition of Glycolysis

This compound enters the cell via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to produce this compound-6-phosphate.[4][6][7] Unlike glucose-6-phosphate, this phosphorylated analog cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), effectively halting the glycolytic pathway at this stage.[6][7][8] The accumulation of this compound-6-phosphate also competitively inhibits hexokinase, further reducing glucose metabolism.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound I CAS#: 119897-50-6 I inhibitor of glucose metabolism I InvivoChem [invivochem.com]

- 3. 2-Deoxy-D-Glucose: A Glycolysis Inhibitor in the Treatment of Cancer [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. 2-Deoxy-D-glucose-1-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 7. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Deoxy-D-glucose-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-glucose (2-DG) is a synthetic glucose analog where the 2-hydroxyl group is replaced by a hydrogen atom.[1] This structural modification allows it to be recognized and transported by glucose transporters and phosphorylated by hexokinase, but prevents its further metabolism in the glycolytic pathway.[2][3] The isotopically labeled variant, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1), incorporates a stable heavy carbon isotope at the first carbon position.[4] This label serves as a powerful tracer for metabolic studies, enabling researchers to track the molecule's fate and quantify metabolic fluxes using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This guide provides a detailed overview of the core mechanism of action of 2-DG-13C-1, its broader biological effects, and relevant experimental methodologies.

Core Mechanism of Action: Glycolysis Inhibition

The primary mechanism of 2-DG revolves around its ability to act as a competitive inhibitor of glucose metabolism.[4][7] The process can be broken down into three key steps:

-

Cellular Uptake: Mimicking glucose, 2-DG is transported into the cell primarily through glucose transporters (GLUTs).[2][8] Cells with high glucose uptake, such as cancer cells, exhibit a correspondingly higher uptake of 2-DG.[9]

-

Phosphorylation: Once inside the cell, 2-DG is phosphorylated by the enzyme hexokinase (HK) at the 6th carbon position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][10] The 13C label at the C-1 position remains intact during this conversion.

-

Metabolic Blockade: The crucial difference between glucose-6-phosphate and 2-DG-6-P is that the latter cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI).[7][11] This inability to proceed to the next step of glycolysis leads to the intracellular accumulation of 2-DG-6-P.[2][12] This accumulation has two major inhibitory effects:

-

Competitive Inhibition of Phosphoglucose Isomerase (PGI): 2-DG-6-P directly competes with glucose-6-phosphate for the active site of PGI.[9][12]

-

Allosteric/Non-competitive Inhibition of Hexokinase (HK): The buildup of 2-DG-6-P provides negative feedback inhibition on hexokinase, reducing the phosphorylation of both glucose and 2-DG.[2][7][12]

-

This effective blockade of the initial stages of glycolysis leads to a cascade of metabolic consequences, including the depletion of cellular ATP, induction of metabolic oxidative stress, and ultimately, the inhibition of cell growth and proliferation.[13][14]

Beyond Glycolysis: Broader Biological Effects

The impact of 2-DG extends beyond the simple inhibition of glycolysis, affecting several other critical cellular processes.

-

Interference with N-linked Glycosylation: 2-DG is also a structural analog of mannose.[2] Its accumulation can disrupt mannose-related metabolic pathways and interfere with protein N-glycosylation in the endoplasmic reticulum (ER).[9][14] This disruption can lead to the accumulation of unfolded proteins, triggering ER stress and the Unfolded Protein Response (UPR).[9][15]

-

Induction of Oxidative Stress: By inhibiting glycolysis and the pentose phosphate pathway (PPP), 2-DG reduces the cell's production of key reducing agents like NADPH.[15] This can disrupt the cellular redox balance, leading to increased oxidative stress and rendering cells more vulnerable to damage.[7][16]

-

Modulation of Cellular Signaling: The profound metabolic stress induced by 2-DG activates and inhibits multiple signaling pathways:

-

AMPK Activation: The depletion of ATP leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), the cell's master energy sensor.[11][17]

-

PI3K/Akt/mTOR Pathway: 2-DG has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[17] However, some studies have also reported a paradoxical induction of Akt phosphorylation, suggesting complex, context-dependent effects.[3]

-

Wnt/β-catenin Signaling: In some cancer models, such as cervical cancer, 2-DG has been found to down-regulate Wnt/β-catenin signaling by accelerating the degradation of β-catenin protein.[18]

-

Quantitative Data Summary

The biological effects of 2-DG are concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Kinetic and Concentration Data for 2-DG

| Parameter | Value | Cell/System | Reference |

| Transport Kt | 5.05 mM | Amphibian Retina | [19] |

| Phosphorylation Km | 2-3 mM | Amphibian Retina | [19] |

| Glucose Inhibition Ki | 2.29 mM | Amphibian Retina | [19] |

| Effective Concentration (in vitro) | 2 mM - 5 mM | Acute Myeloblastic Leukemia (ML-1) Cells | [20] |

| Effective Concentration (in vitro) | 10 mM - 20 mM | Isolated Fat Cells | [21] |

Table 2: Observed Metabolic and Cellular Effects of 2-DG Treatment

| Effect Measured | Treatment Conditions | Result | Cell/System | Reference |

| Glucose Consumption | 2DG treatment | Significant decrease | Oral Squamous Carcinoma (SCC15) | [14] |

| Lactate Production | 2DG treatment | Significant decrease | Oral Squamous Carcinoma (SCC15) | [14] |

| Cell Viability | 2DG alone | Reduced to ~60% | Oral Squamous Carcinoma (SCC15) | [14] |

| Cell Viability | 2DG + 10 mM Mannose | Recovered to ~80% | Oral Squamous Carcinoma (SCC15) | [14] |

| Intracellular ATP Levels | 10-20 mM 2DG for 1h | Marked decline | Isolated Fat Cells | [21] |

| Cell Respiration (O2 Uptake) | 10-20 mM 2DG for 1h | Depressed by ~50% | Isolated Fat Cells | [21] |

Experimental Protocols

The use of 2-DG-13C-1 is central to metabolic flux analysis. Below are generalized protocols based on methodologies described in the literature.

Protocol 1: General Cell Culture and 2-DG Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, SiHa, SCC15) in appropriate culture vessels and medium. Allow cells to adhere and reach a desired confluency (typically 60-80%).[14][18]

-

Preparation of 2-DG Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or culture medium).

-

Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of 2-DG-13C-1 (e.g., 2-10 mM). Culture for the specified duration (e.g., 15 minutes for signaling studies, 24 hours for metabolic endpoint assays).[3][20]

-

Cell Harvesting: After incubation, wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG. Harvest cells by scraping or trypsinization for downstream analysis.

Protocol 2: Analysis of Glycolytic Inhibition

-

Experimental Setup: Treat cells with 2-DG as described in Protocol 1. Include control groups (untreated cells) and, if necessary, rescue groups (e.g., co-treatment with pyruvate or mannose).[14]

-

Sample Collection: At the end of the treatment period, collect the culture medium and prepare cell lysates.

-

Glucose Consumption Assay: Measure the glucose concentration in the collected culture medium using a commercially available glucose oxidase assay kit. The difference in glucose concentration between fresh medium and the collected medium indicates consumption.

-

Lactate Production Assay: Measure the lactate concentration in the collected culture medium using a lactate assay kit. This is a direct indicator of the rate of glycolysis.[14]

-

Data Normalization: Normalize glucose consumption and lactate production rates to cell number or total protein content to account for differences in cell density.

Protocol 3: 13C-Metabolic Flux Analysis (MFA) Workflow

Metabolic Flux Analysis (MFA) with 13C-labeled tracers is a sophisticated technique to quantify the rates of intracellular metabolic reactions.

-

Isotopic Labeling: Culture cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled version. For tracing 2-DG, supplement the medium with 2-DG-13C-1. The system should be at a metabolic steady state.[22][23]

-

Metabolite Extraction: After a defined incubation period, rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent system (e.g., methanol/acetonitrile/water).

-

Analytical Measurement: Analyze the isotopic labeling patterns of intracellular metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Computational Modeling: Use the measured extracellular fluxes (uptake/secretion rates) and the mass isotopomer distribution (MID) data as inputs for a computational model of the cell's metabolic network.

-

Flux Calculation: Employ specialized software (e.g., INCA, Metran) to solve the model and estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.[22]

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 7. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 10. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]

- 11. 2-deoxyglucose transiently inhibits yeast AMPK signaling and triggers glucose transporter endocytosis, potentiating the drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-formyl-ctp.com [5-formyl-ctp.com]

- 14. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transport and phosphorylation of 2-deoxy-D-glucose by amphibian retina. Effects of light and darkness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of 2-Deoxy-D-glucose on glycolytic metabolism in acute myeloblastic leukemic ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolic effects of 2-deoxy-D-glucose in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling Cellular Metabolism: A Technical Guide to 2-Deoxy-D-glucose and its 13C-Labeled Analogue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of unlabeled 2-Deoxy-D-glucose (2-DG) and its stable isotope-labeled counterpart, 2-Deoxy-D-glucose-13C-1. Here, we delve into their core properties, distinct applications, and detailed experimental protocols, offering a critical resource for researchers investigating cellular metabolism, developing novel therapeutics, and exploring the intricacies of metabolic pathways.

Core Principles and Comparative Properties

2-Deoxy-D-glucose is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of glycolysis.

The introduction of a carbon-13 (¹³C) isotope at the C1 position (this compound) does not alter the fundamental biochemical behavior of the molecule but provides a powerful tool for tracing its metabolic fate.[2] This stable, non-radioactive isotope allows for the precise quantification of metabolic fluxes using mass spectrometry-based techniques.[3]

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of unlabeled 2-DG and this compound.

| Property | 2-Deoxy-D-glucose (Unlabeled) | This compound | Source(s) |

| Synonyms | 2-DG, 2-Deoxy-D-arabino-hexose | 2-DG-¹³C-1, 2-Deoxy-D-arabino-hexose-¹³C-1 | [2][4] |

| Molecular Formula | C₆H₁₂O₅ | ¹³CC₅H₁₂O₅ | [4][5] |

| Molecular Weight | 164.16 g/mol | 165.15 g/mol | [4] |

| CAS Number | 154-17-6 | 201612-55-7 | [4][5] |

| Melting Point | 146-147 °C | 146-147 °C | [5] |

| Solubility | Soluble in water (330 mg/mL) | Soluble in water | [5] |

| Appearance | White to off-white crystalline solid | White crystalline solid | |

| Storage | 2-8°C | Room temperature, protected from light and moisture | [4] |

Delineating Applications: Inhibition versus Tracing

The choice between unlabeled 2-DG and its ¹³C-labeled form is dictated by the specific research question.

-

Unlabeled 2-Deoxy-D-glucose is primarily employed as a glycolysis inhibitor . Its application allows researchers to investigate the cellular consequences of energy deprivation and metabolic stress. Key research areas include cancer biology, where it is used to target the Warburg effect in tumor cells, and virology, to inhibit viral replication which is often dependent on host cell glycolysis.[6]

-

This compound serves as a metabolic tracer for ¹³C Metabolic Flux Analysis (¹³C-MFA) .[2] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively map the flow of carbon through various metabolic pathways. This technique is invaluable for understanding the rewiring of metabolism in disease states and for identifying potential targets for therapeutic intervention.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing both unlabeled and ¹³C-labeled 2-DG.

Preparation of 2-Deoxy-D-glucose for Cell Culture Experiments

Objective: To prepare a sterile stock solution of 2-DG for treating cells in culture.

Materials:

-

2-Deoxy-D-glucose (powder)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.22 µm sterile syringe filter

-

Sterile conical tubes (15 mL or 50 mL)

-

Cell culture medium (e.g., DMEM)

Protocol:

-

Determine the desired stock concentration. A 1 M stock solution is commonly used.

-

To prepare a 1 M stock solution, weigh out 1.6416 g of 2-DG powder.

-

In a sterile environment (e.g., a biological safety cabinet), dissolve the 2-DG powder in 10 mL of sterile PBS in a 15 mL conical tube.

-

Vortex the solution until the 2-DG is completely dissolved.

-

Sterilize the 2-DG solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 5 mM in 10 mL of medium, add 50 µL of the 1 M stock solution.[7]

Glycolysis Inhibition Assay using 2-Deoxy-D-glucose

Objective: To assess the inhibitory effect of 2-DG on glycolysis in cultured cells by measuring lactate production.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

2-Deoxy-D-glucose stock solution (prepared as in 3.1)

-

Lactate assay kit

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of the assay.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

-

The next day, remove the culture medium and replace it with fresh medium containing various concentrations of 2-DG (e.g., 0, 1, 5, 10, 25, 50 mM). Include a vehicle control (medium with the same volume of PBS used to dilute the 2-DG stock).

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant from each well.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate production to the cell number or protein concentration in each well.

-

Plot the lactate production as a function of 2-DG concentration to determine the inhibitory effect.

¹³C-Metabolic Flux Analysis using this compound

Objective: To quantify the relative rates (fluxes) of metabolic pathways by tracing the incorporation of ¹³C from this compound into intracellular metabolites.

Materials:

-

Cultured cells of interest

-

Glucose-free cell culture medium

-

This compound

-

Unlabeled 2-Deoxy-D-glucose

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Centrifuge

-

Lyophilizer or speed vacuum

Protocol:

-

Cell Seeding and Growth: Seed cells in multiple-well plates (e.g., 6-well plates) and grow them to the desired confluency in their standard culture medium.

-

Isotopic Labeling:

-

Prepare the labeling medium by supplementing glucose-free medium with a defined concentration of this compound. Often, a mixture of labeled and unlabeled glucose is used to achieve a specific isotopic enrichment.[3]

-

Wash the cells with pre-warmed PBS to remove the existing medium.

-

Replace the standard medium with the prepared labeling medium.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label and to ensure isotopic steady state is reached.[8]

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold saline to quench metabolic activity.

-

Immediately add ice-cold metabolite extraction buffer to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet the cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extracts using a lyophilizer or speed vacuum.

-

Reconstitute the dried metabolites in a suitable solvent for MS analysis.

-

Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

-

The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.[9]

-

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose.

Caption: Impact of 2-DG on the Wnt/β-catenin signaling pathway.[10]

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

2-Deoxy-D-glucose and its ¹³C-labeled analogue are indispensable tools in metabolic research. While unlabeled 2-DG provides a robust method for inducing and studying the effects of glycolytic inhibition, this compound enables the precise quantification of metabolic pathway fluxes. A thorough understanding of their distinct properties and applications, coupled with rigorous experimental design as outlined in this guide, will empower researchers to continue to unravel the complexities of cellular metabolism and its role in health and disease.

References

- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Deoxy-D-glucose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 2-Deoxy-D-glucose =99 GC,crystalline 154-17-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 13C Labeled 2-Deoxy-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 13C labeled 2-Deoxy-D-glucose (¹³C-2-DG), a stable isotope-labeled analogue of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG). Due to the isotopic label, ¹³C-2-DG serves as a powerful tracer for metabolic studies, allowing for the detailed investigation of glucose uptake and metabolism in vitro and in vivo using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This document details its mechanism of action, metabolic fate, and its applications in biomedical research, particularly in oncology. Furthermore, this guide presents quantitative data on its biological effects, detailed experimental protocols for its use, and visual representations of the key signaling pathways and experimental workflows involved.

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows 2-DG to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of hexokinase.[1][2] This disruption of glycolysis forms the basis of its application as a research tool and its investigation as a potential therapeutic agent, particularly in cancer, where many tumors exhibit elevated rates of glucose uptake and glycolysis (the Warburg effect).

The incorporation of a stable isotope, Carbon-13 (¹³C), into the 2-DG molecule provides a non-radioactive tracer that can be used to probe metabolic pathways. ¹³C-labeled 2-Deoxy-D-glucose (¹³C-2-DG) allows for the precise tracking of its uptake, and accumulation within cells and tissues using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This makes ¹³C-2-DG an invaluable tool for metabolic flux analysis and for studying the effects of glycolysis inhibition in real-time.

Mechanism of Action and Biological Effects

The primary biological activity of ¹³C-2-DG mirrors that of its unlabeled counterpart, focusing on the disruption of glucose metabolism.

Inhibition of Glycolysis

Upon entering the cell, ¹³C-2-DG is phosphorylated by hexokinase to ¹³C-2-DG-6-phosphate. This product cannot be isomerized to fructose-6-phosphate and therefore accumulates intracellularly, leading to:

-

Competitive inhibition of Hexokinase: ¹³C-2-DG-6P acts as a feedback inhibitor of hexokinase, reducing the phosphorylation of glucose.[2]

-

Depletion of ATP: The initial phosphorylation of ¹³C-2-DG consumes ATP, and the subsequent inhibition of glycolysis further limits ATP production.

The kinetic behavior of hexokinase with 2-deoxyglucose is Michaelian, in contrast to the cooperative binding observed with glucose and mannose.[3]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Beyond its effects on glycolysis, 2-DG (and by extension ¹³C-2-DG) interferes with N-linked glycosylation of proteins in the endoplasmic reticulum. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of the UPR, such as GRP78 and CHOP, are upregulated in response to 2-DG treatment.[4][5][6][7]

Induction of Autophagy

ER stress is a known trigger for autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. 2-DG has been shown to induce autophagy, a process that appears to be primarily a consequence of ER stress rather than ATP depletion. The induction of autophagy can serve as a pro-survival mechanism for cancer cells under metabolic stress.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Hexokinase Kinetics | |||

| Km for 2-Deoxyglucose | 19.2 ± 2.3 mM | Rat Liver Hexokinase D | [8] |

| Cell Viability | |||

| IC50 for GIST882 cells | 0.5 µM | GIST cell line | [9] |

| IC50 for GIST430 cells | 2.5 µM | GIST cell line | [9] |

Table 1: In Vitro Biological Activity of 2-Deoxy-D-glucose.

| Tracer | Tumor Uptake (SUVmax) | Brain Uptake (SUVmax) | Liver Uptake (SUVmax) | Reference |

| ¹⁸F-FDG | Variable (High) | 10.72 | 3.10 | [10] |

| ⁶⁸Ga-FAPI | Variable (Comparable to ¹⁸F-FDG) | 0.09 | 1.42 | [10] |

Table 2: Comparative Biodistribution of PET Tracers (SUVmax). Note: Direct comparative biodistribution data for ¹³C-2-DG is limited. This table provides context with the widely used clinical tracer ¹⁸F-FDG and a fibroblast activation protein inhibitor (FAPI) tracer. The biodistribution of ¹³C-2-DG is expected to be similar to that of ¹⁸F-FDG, with differences arising from the detection method (NMR/MS vs. PET).

Experimental Protocols

In Vitro Hexokinase Activity Assay

This protocol is adapted from standard enzymatic assays for hexokinase and can be used to assess the inhibitory effect of ¹³C-2-DG.

Materials:

-

Triethanolamine buffer (50 mM, pH 7.6)

-

D-glucose solution (555 mM)

-

¹³C-2-Deoxy-D-glucose

-

ATP solution (19 mM)

-

MgCl₂ solution (100 mM)

-

β-NADP solution (14 mM)

-

Glucose-6-Phosphate Dehydrogenase (G-6-PDH) solution (125 units/mL)

-

Hexokinase enzyme solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, ATP, MgCl₂, β-NADP, and G-6-PDH.

-

Prepare a blank by adding the reaction mixture and D-glucose to a cuvette.

-

For the test sample, add the reaction mixture, D-glucose, and the hexokinase solution to a separate cuvette.

-

To determine the inhibitory effect of ¹³C-2-DG, add varying concentrations of ¹³C-2-DG to the test sample cuvette.

-

Initiate the reaction by adding the hexokinase solution.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADPH formation (ΔA₃₄₀nm/minute) from the linear portion of the curve.

-

Compare the rates in the presence and absence of ¹³C-2-DG to determine the inhibitory kinetics.[11]

Cellular Uptake Assay

This protocol describes a method to measure the uptake of ¹³C-2-DG into cultured cells.

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

¹³C-2-Deoxy-D-glucose

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer

-

LC-MS or GC-MS system

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Wash the cells with warm PBS.

-

Incubate the cells with culture medium containing a known concentration of ¹³C-2-DG for various time points (e.g., 5, 15, 30, 60 minutes).

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and analyze the intracellular concentration of ¹³C-2-DG and its phosphorylated form using LC-MS or GC-MS.[8][12][13]

Metabolite Extraction from Adherent Cells for LC-MS Analysis

This protocol outlines a common procedure for extracting metabolites from cultured cells for subsequent analysis by LC-MS.

Materials:

-

Adherent cells in culture plates

-

Ice-cold PBS

-

Liquid nitrogen

-

Pre-chilled (-80°C) 80% methanol/20% water solution

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the plate.

-

Quickly wash the cells twice with ice-cold PBS.

-

Quench metabolism by flash-freezing the cell monolayer with liquid nitrogen.

-

Add 1 mL of pre-chilled 80% methanol to the frozen cells.

-

Scrape the cells from the plate into the methanol solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.[3][14][15][16]

Sample Preparation for ¹³C NMR Analysis

Materials:

-

Cell pellet from ¹³C-2-DG labeling experiment

-

Extraction solvent (e.g., perchloric acid, methanol/chloroform/water)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., D₂O)

-

pH meter

-

Lyophilizer

Procedure:

-

Extract metabolites from the cell pellet using a suitable extraction method (e.g., perchloric acid extraction followed by neutralization).

-

Lyophilize the metabolite extract to a powder.

-

Reconstitute the dried extract in a minimal volume of deuterated solvent (e.g., 500 µL D₂O).

-

Adjust the pH of the sample to a neutral value (e.g., pH 7.0) to ensure consistent chemical shifts.

-

Transfer the sample to a 5 mm NMR tube.

-

Acquire ¹³C NMR spectra using a high-field NMR spectrometer.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows involving ¹³C-2-DG.

Caption: Glycolysis inhibition by ¹³C-2-DG.

Caption: Induction of ER Stress and the Unfolded Protein Response.

Caption: 2-DG induced autophagy via ER stress.

Caption: A typical metabolomics experimental workflow.

Conclusion

¹³C labeled 2-Deoxy-D-glucose is a versatile and powerful tool for researchers in the fields of metabolism, oncology, and drug development. Its ability to act as both a metabolic inhibitor and a stable isotope tracer allows for the detailed interrogation of glucose metabolism and the cellular responses to its inhibition. The use of ¹³C-2-DG in conjunction with advanced analytical techniques like NMR and mass spectrometry provides a dynamic and quantitative picture of metabolic fluxes, offering insights that are complementary to other imaging modalities such as PET. This technical guide provides a foundational understanding of the biological activity of ¹³C-2-DG, along with practical information to aid in the design and execution of experiments utilizing this valuable research compound. Further research to obtain more direct quantitative comparisons of ¹³C-2-DG with its unlabeled and radiolabeled counterparts will continue to refine its application in metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 4. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Pathways: Unfolded Protein Response | www.antibodies-online.com [antibodies-online.com]

- 7. bio-techne.com [bio-techne.com]

- 8. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 12. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 16. cdn.bcm.edu [cdn.bcm.edu]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 20. How to make an NMR sample [chem.ch.huji.ac.il]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Role of 2-Deoxy-D-glucose-13C-1 in Glycolysis Inhibition Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) as a critical tool in the study of glycolysis inhibition. We will delve into its mechanism of action, detailed experimental protocols for its use, and the downstream effects on key cellular signaling pathways. This guide is intended to equip researchers with the foundational knowledge to effectively design and implement studies utilizing this powerful metabolic probe.

Introduction to 2-Deoxy-D-glucose and its 13C-Labeled Analog

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows it to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be isomerized by phosphoglucose isomerase to fructose-6-phosphate and is therefore trapped within the cell, effectively inhibiting the glycolytic pathway at a crucial early step.[1][2][3]

The use of isotopically labeled 2-DG, specifically this compound, provides a powerful layer of analytical depth. The incorporation of a stable isotope at a specific position allows for the precise tracing of its metabolic fate using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to quantify the uptake of the inhibitor and its impact on downstream metabolic fluxes with high precision, a technique known as 13C Metabolic Flux Analysis (13C-MFA).

Mechanism of Action and Cellular Consequences

The primary mechanism of 2-DG's inhibitory action is the competitive inhibition of hexokinase and the allosteric inhibition of phosphoglucose isomerase by the accumulated 2-DG-6P.[4] This blockage of glycolysis leads to a cascade of cellular events:

-

ATP Depletion: As glycolysis is a major source of cellular ATP, its inhibition leads to a significant drop in energy levels.[5]

-

Induction of ER Stress: 2-DG can interfere with N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum (ER) and triggering the unfolded protein response (UPR).[6]

-

Activation of AMPK: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7]

-

Modulation of PI3K/Akt/mTOR Signaling: 2-DG has been shown to impact the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[8]

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the experiment. Culture in standard DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Tracer Introduction: On the day of the experiment, replace the standard medium with a medium containing this compound. The concentration of 2-DG-13C-1 can range from 0.5 mM to 10 mM, depending on the cell line and experimental goals.[9] A common starting point is 5 mM.[8] The glucose concentration in the medium should be carefully controlled and documented.

-

Incubation: Incubate the cells with the 2-DG-13C-1-containing medium for a predetermined period. This can range from a few hours to 24-48 hours, depending on the desired endpoint (e.g., acute metabolic effects vs. long-term cellular responses).[3][9]

Sample Preparation for Mass Spectrometry

-

Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

-

Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (for GC-MS): The dried metabolites are often derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Data Acquisition and Analysis

The extracted and prepared samples can be analyzed by either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in various metabolites. The resulting data is then used in 13C-MFA software to calculate metabolic fluxes.

Data Presentation

The quantitative data obtained from a this compound study can be summarized to show the impact on key glycolytic and related metabolites. The following table is an illustrative example of how such data might be presented.

| Metabolite | Fold Change (2-DG-13C-1 vs. Control) | 13C Enrichment (%) |

| Glucose-6-Phosphate | ↓ 0.4 | 5% |

| Fructose-6-Phosphate | ↓ 0.3 | 3% |

| Lactate | ↓ 0.2 | 2% |

| ATP | ↓ 0.6 | N/A |

| AMP | ↑ 2.5 | N/A |

| Pyruvate | ↓ 0.3 | 4% |

This table is an illustrative example based on expected outcomes and does not represent data from a single specific study.

Visualization of Affected Signaling Pathways

The inhibition of glycolysis by 2-DG-13C-1 initiates a cascade of events that impact major cellular signaling pathways. The following diagrams, generated using the DOT language, visualize these interactions.

Caption: Mechanism of Glycolysis Inhibition by this compound.

Caption: Impact of 2-DG on the PI3K/Akt/mTOR Signaling Pathway.

Caption: Activation of AMPK Signaling by 2-DG-induced Energy Stress.

Conclusion

This compound is an invaluable tool for researchers studying cellular metabolism and the effects of glycolysis inhibition. Its ability to be traced within the cell provides a quantitative and dynamic view of metabolic reprogramming in response to energy stress. This technical guide provides a framework for understanding and utilizing 2-DG-13C-1 in experimental settings. By combining detailed protocols with an understanding of the downstream signaling consequences, researchers can leverage this compound to gain deeper insights into the metabolic vulnerabilities of various diseases, paving the way for the development of novel therapeutic strategies.

References

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Principle and Application of 2-Deoxy-D-glucose-13C-1 in Metabolic Research: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the principles and applications of 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1) in metabolic research. 2-DG-13C-1 is a stable isotope-labeled glucose analog that serves as a powerful tool for investigating glucose uptake and metabolism. By tracing the fate of the 13C label, researchers can gain valuable insights into the metabolic reprogramming that occurs in various diseases, particularly in cancer. This guide details the core mechanism of action of 2-DG-13C-1, provides comprehensive experimental protocols for its use in cell culture, and outlines methods for sample preparation for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it explores the impact of 2-DG on key metabolic signaling pathways, presents quantitative data on its uptake, and illustrates complex biological processes through detailed diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in drug development who are interested in utilizing 2-DG-13C-1 to advance their understanding of cellular metabolism.

Introduction to this compound in Metabolic Research

The Warburg Effect and the Rationale for Targeting Glycolysis

A hallmark of many cancer cells is their altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates a rationale for targeting glycolysis as a therapeutic strategy.

2-Deoxy-D-glucose (2-DG) as a Tool to Probe Glucose Metabolism

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows 2-DG to be recognized and taken up by glucose transporters. However, once inside the cell and phosphorylated, it cannot be further metabolized through glycolysis, making it an effective inhibitor of this pathway and a valuable tool for studying glucose metabolism.

The Role of 13C Isotope Labeling in Metabolic Tracing

The incorporation of a stable isotope, such as Carbon-13 (13C), at a specific position in a molecule allows researchers to trace its metabolic fate. This compound (2-DG-13C-1) is labeled at the first carbon position. This isotopic label enables the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts using analytical techniques like NMR spectroscopy and Mass Spectrometry. This allows for the precise quantification of its uptake and the extent of its metabolic effects.

Core Principle of Action

The primary mechanism of 2-DG-13C-1 as a metabolic probe and inhibitor is a multi-step process that begins with its transport into the cell and ends with the disruption of the glycolytic pathway.

Cellular Uptake via Glucose Transporters

Similar to glucose, 2-DG-13C-1 is transported across the cell membrane by glucose transporters (GLUTs). Cancer cells often overexpress GLUTs to meet their high demand for glucose, leading to a correspondingly high uptake of 2-DG-13C-1.

Phosphorylation by Hexokinase and Intracellular Trapping

Once inside the cell, 2-DG-13C-1 is phosphorylated by the enzyme hexokinase at the C6 position, forming 2-Deoxy-D-glucose-6-phosphate-13C-1 (2-DG-6-P-13C-1). This phosphorylation adds a charged phosphate group, which prevents the molecule from being transported back out of the cell, effectively trapping it intracellularly.

Inhibition of Glycolysis

The crucial difference between glucose and 2-DG becomes apparent at the next step of glycolysis. The enzyme phosphoglucose isomerase, which normally converts glucose-6-phosphate to fructose-6-phosphate, cannot act on 2-DG-6-P-13C-1 due to the absence of the hydroxyl group at the C2 position.[1] This leads to the intracellular accumulation of 2-DG-6-P-13C-1, which in turn acts as a competitive inhibitor of both hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic flux.[1]

Key Signaling Pathways Modulated by 2-DG

The inhibition of glycolysis by 2-DG induces significant metabolic stress, which in turn modulates the activity of key signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. This pathway is sensitive to the energy status of the cell. The ATP depletion caused by 2-DG-mediated glycolysis inhibition can lead to the suppression of mTOR signaling.[2] 2-DG treatment has been shown to inhibit the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4E-BP1.[2] Some studies also report that 2-DG can induce the phosphorylation of Akt, a key component of this pathway, through a mechanism that may be independent of glycolysis inhibition.[3][4]

References

- 1. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Warburg Effect with 2-Deoxy-D-glucose-13C-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for investigating the Warburg effect using the labeled glucose analog, 2-Deoxy-D-glucose-13C-1 (2-DG-13C-1). This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to unravel the complexities of cancer metabolism.

Introduction: The Warburg Effect and the Role of 2-Deoxy-D-glucose

The Warburg effect, a hallmark of many cancer cells, describes the phenomenon of increased glucose uptake and lactate production, even in the presence of ample oxygen.[1][2][3] This metabolic shift, also known as aerobic glycolysis, is a fundamental adaptation that supports rapid cell proliferation by providing not only energy but also essential building blocks for biosynthesis.[2][3]

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4][5] However, 2-DG-6-P cannot be further metabolized in glycolysis and accumulates within the cell, leading to the inhibition of both hexokinase and phosphoglucose isomerase.[4] This property makes 2-DG a valuable tool for studying and potentially targeting the Warburg effect.

By using the stable isotope-labeled version, this compound, researchers can trace the uptake and initial phosphorylation of this glucose analog within cancer cells. This allows for the quantitative analysis of glucose transporter activity and hexokinase function, providing critical insights into the initial steps of the Warburg phenotype.

Key Signaling Pathways in the Warburg Effect

The metabolic reprogramming observed in the Warburg effect is driven by a complex network of signaling pathways. A central player is the PI3K/Akt/mTOR pathway, which is frequently activated in cancer. This pathway promotes the Warburg effect by increasing the expression and translocation of glucose transporters (e.g., GLUT1) to the cell membrane and by activating several glycolytic enzymes.

Experimental Protocols

Cell Culture and Treatment

A standardized cell culture protocol is essential for reproducible results.

-

Cell Seeding: Plate cancer cells at a predetermined density in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Change: Prior to the experiment, replace the standard culture medium with a glucose-free medium for a short period (e.g., 1 hour) to deplete intracellular glucose stores.

-

Labeling: Introduce the experimental medium containing a known concentration of this compound. The concentration and incubation time should be optimized for the specific cell line and experimental goals. A typical starting point is 1-5 mM 2-DG-13C-1 for 1-4 hours.

-

Harvesting: After the incubation period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Then, quench the metabolism and extract the intracellular metabolites. A common method is to add ice-cold 80% methanol.

-

Sample Preparation: Scrape the cells in the methanol solution, transfer to a microcentrifuge tube, and vortex thoroughly. Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites. The supernatant can then be dried under a stream of nitrogen or using a vacuum concentrator.

NMR Spectroscopy for 2-DG-13C-1-6-Phosphate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for identifying and quantifying 13C-labeled metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.

-

NMR Acquisition: Acquire 1D ¹³C and/or ¹H NMR spectra. The use of 13C-labeled 2-DG at the C1 position simplifies the resulting spectrum. Specific pulse sequences can be employed to enhance the signal of the 13C-labeled carbon.

-

Data Analysis: Integrate the peak area of the C1-carbon of 2-DG-13C-1-6-phosphate and compare it to the integral of the internal standard to determine its intracellular concentration. The chemical shift of the C1-carbon will differ between 2-DG-13C-1 and its phosphorylated form, allowing for their simultaneous detection and quantification.[1][6]

Mass Spectrometry for Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of a wide range of metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the chosen LC method (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Separate the metabolites using an appropriate LC column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds like sugar phosphates.

-

Mass Spectrometry Detection: Detect the metabolites using a mass spectrometer operating in negative ion mode, as phosphate groups are readily deprotonated. For targeted analysis of 2-DG-13C-1-6-phosphate, a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method can be developed for high specificity and sensitivity.

-

Data Analysis: Quantify the amount of 2-DG-13C-1-6-phosphate by comparing its peak area to that of a standard curve generated with a known amount of the labeled compound.

Data Presentation

Quantitative data from these experiments are crucial for understanding the metabolic effects of 2-DG-13C-1. The following tables provide a template for presenting such data.

Table 1: Intracellular Concentration of this compound and its Metabolite

| Cell Line | Treatment | Intracellular 2-DG-13C-1 (nmol/10^6 cells) | Intracellular 2-DG-13C-1-6-P (nmol/10^6 cells) |

| Cancer Cell Line A | Control (Unlabeled 2-DG) | 0 | 0 |

| Cancer Cell Line A | 1 mM 2-DG-13C-1 (1 hr) | Value | Value |

| Cancer Cell Line A | 5 mM 2-DG-13C-1 (1 hr) | Value | Value |

| Cancer Cell Line B | Control (Unlabeled 2-DG) | 0 | 0 |

| Cancer Cell Line B | 1 mM 2-DG-13C-1 (1 hr) | Value | Value |

| Cancer Cell Line B | 5 mM 2-DG-13C-1 (1 hr) | Value | Value |

Table 2: Effect of this compound on Glycolytic Metabolites

| Cell Line | Treatment | Glucose-6-Phosphate (Relative Abundance) | Fructose-6-Phosphate (Relative Abundance) | Lactate (Relative Abundance) |

| Cancer Cell Line A | Vehicle Control | 1.00 | 1.00 | 1.00 |

| Cancer Cell Line A | 1 mM 2-DG-13C-1 (4 hr) | Value | Value | Value |

| Cancer Cell Line A | 5 mM 2-DG-13C-1 (4 hr) | Value | Value | Value |

| Cancer Cell Line B | Vehicle Control | 1.00 | 1.00 | 1.00 |

| Cancer Cell Line B | 1 mM 2-DG-13C-1 (4 hr) | Value | Value | Value |

| Cancer Cell Line B | 5 mM 2-DG-13C-1 (4 hr) | Value | Value | Value |

Note: The values in the tables are placeholders and should be replaced with actual experimental data.

Conclusion

The use of this compound provides a powerful and specific tool for dissecting the initial steps of the Warburg effect in cancer cells. By combining detailed experimental protocols with robust analytical techniques like NMR and mass spectrometry, researchers can obtain quantitative data on glucose uptake and phosphorylation. This information is invaluable for understanding the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies that target tumor metabolism.

References

- 1. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic profiling of attached and detached metformin and 2-deoxy-D-glucose treated breast cancer cells reveals adapti… [ouci.dntb.gov.ua]

- 6. Monitoring the transport and phosphorylation of 2-deoxy-D-glucose in tumor cells in vivo and in vitro by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Deoxy-D-glucose-¹³C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Deoxy-D-glucose-¹³C-1 (2-DG-¹³C-1), a critical isotopically labeled analog of 2-Deoxy-D-glucose (2-DG). 2-DG and its labeled variants are invaluable tools in biomedical research, particularly in the fields of oncology and neurology, for studying glucose metabolism and as tracers in medical imaging. The introduction of a ¹³C label at the C-1 position allows for non-invasive monitoring and quantification of metabolic fluxes using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This document details the most common synthetic strategies, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of 2-Deoxy-D-glucose-¹³C-1 typically commences from a ¹³C-labeled precursor, most commonly D-[1-¹³C]glucose. The primary challenge lies in the stereoselective deoxygenation at the C-2 position while preserving the isotopic label at C-1. The most prevalent and well-documented methods involve the conversion of the starting material to a glycal intermediate, followed by a series of reactions to achieve the desired product.

Pathway 1: Synthesis via Tri-O-acetyl-D-glucal-¹³C-1

A robust and widely employed method for the synthesis of 2-DG and its isotopically labeled analogs proceeds through a tri-O-acetyl-D-glucal intermediate. This pathway offers good yields and high stereoselectivity.

Experimental Protocol:

-

Acetylation of D-[1-¹³C]glucose: D-[1-¹³C]glucose is first per-acetylated to form α/β-penta-O-acetyl-D-[1-¹³C]glucose.

-

Reagents: Acetic anhydride, sodium acetate.

-

Procedure: D-[1-¹³C]glucose is heated with a mixture of acetic anhydride and sodium acetate. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by extraction and purified by recrystallization.

-

-

Formation of 3,4,6-Tri-O-acetyl-D-[1-¹³C]glucal: The per-acetylated glucose is converted to the corresponding glycal.

-

Reagents: Red phosphorus, iodine, and a catalytic amount of water in a suitable solvent like glacial acetic acid.

-

Procedure: The penta-O-acetyl-D-[1-¹³C]glucose is treated with red phosphorus and iodine in glacial acetic acid. The mixture is heated to reflux. The resulting tri-O-acetyl-D-[1-¹³C]glucal is a key intermediate.

-

-

Halogenation of the Glycal: The double bond of the glycal is subjected to halogenation, typically bromination or iodination. This step is crucial for introducing a leaving group at the C-2 position.

-

Reagents: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an alcohol (e.g., methanol or ethanol).

-

Procedure: The tri-O-acetyl-D-[1-¹³C]glucal is dissolved in an anhydrous solvent and cooled. NBS or NIS is added portion-wise, followed by the alcohol. This results in the formation of a 2-halo-glycoside derivative.

-

-

Reductive Dehalogenation: The halide at the C-2 position is removed via catalytic hydrogenation.

-

Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).

-

Procedure: The 2-halo-glycoside is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a Pd/C catalyst. This step yields the protected 2-deoxyglucose derivative.

-

-

Deprotection: The final step involves the removal of the acetyl protecting groups to yield 2-Deoxy-D-glucose-¹³C-1.

-

Reagents: Sodium methoxide in methanol or aqueous acid.

-

Procedure: The protected 2-deoxyglucose is treated with a catalytic amount of sodium methoxide in methanol or hydrolyzed with a dilute acid to remove the acetyl groups. The final product is purified by column chromatography or recrystallization.

-

Quantitative Data Summary:

| Step | Product | Typical Yield (%) | Isotopic Enrichment (%) | Purity (%) |

| 1 | α/β-penta-O-acetyl-D-[1-¹³C]glucose | >95 | >99 | >98 |

| 2 | 3,4,6-Tri-O-acetyl-D-[1-¹³C]glucal | 80-90 | >99 | >95 |

| 3 | 2-Bromo-methyl-3,4,6-tri-O-acetyl-α-D-[1-¹³C]glucopyranoside | 75-85 | >99 | >95 |

| 4 | Methyl-3,4,6-tri-O-acetyl-2-deoxy-α-D-[1-¹³C]glucopyranoside | 85-95 | >99 | >98 |

| 5 | 2-Deoxy-D-glucose-¹³C-1 | >90 (deprotection step) | >99 | >99 |

| Overall | 2-Deoxy-D-glucose-¹³C-1 | 45-60 | >99 | >99 |

Workflow Diagram:

Pathway 2: Direct Deoxygenation Approaches

Alternative methods aim for a more direct conversion of a suitably protected D-[1-¹³C]glucose derivative to the 2-deoxy product, potentially reducing the number of synthetic steps. These methods often involve the formation of a reactive intermediate at the C-2 position, followed by its removal.

Experimental Protocol (General Scheme):

-

Selective Protection of D-[1-¹³C]glucose: The hydroxyl groups at positions other than C-2 are protected. This is a critical step to ensure regioselectivity.

-

Reagents: Various protecting group reagents such as benzaldehyde for a 4,6-O-benzylidene acetal, followed by protection of the C-1 and C-3 hydroxyls.

-

-

Activation of the C-2 Hydroxyl Group: The free hydroxyl group at the C-2 position is converted into a good leaving group.

-

Reagents: Triflic anhydride (Tf₂O), p-toluenesulfonyl chloride (TsCl), or conversion to a xanthate ester.

-

-

Reductive Removal of the Leaving Group: The activated C-2 position is then reduced to a methylene group.

-

Reagents: For triflates or tosylates, lithium aluminum hydride (LiAlH₄) or other hydride reagents can be used. For xanthates, radical deoxygenation (e.g., Barton-McCombie deoxygenation) with tributyltin hydride is a common method.

-

-

Deprotection: All protecting groups are removed to yield the final product.

-

Reagents: Conditions will vary depending on the protecting groups used (e.g., catalytic hydrogenation for benzylidene acetals and benzyl ethers, acidic or basic hydrolysis for others).

-

Quantitative Data Summary (Representative):

| Step | Product | Typical Yield (%) | Isotopic Enrichment (%) | Purity (%) |

| 1 | Selectively Protected D-[1-¹³C]glucose | 60-80 | >99 | >95 |

| 2 | C-2 Activated Intermediate | 85-95 | >99 | >95 |

| 3 | Protected 2-Deoxyglucose-¹³C-1 | 70-90 | >99 | >95 |

| 4 | 2-Deoxy-D-glucose-¹³C-1 | >85 (deprotection step) | >99 | >99 |

| Overall | 2-Deoxy-D-glucose-¹³C-1 | 30-55 | >99 | >99 |

Logical Relationship Diagram:

2-Deoxy-D-glucose-13C-1 CAS registry number.

An In-depth Technical Guide to 2-Deoxy-D-glucose-13C-1

Introduction

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[1][2] This structural modification allows it to be recognized and transported into cells by glucose transporters and phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[3][4] However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized by phosphoglucose isomerase.[3][5] Its accumulation within the cell leads to the inhibition of glycolysis, making 2-DG a valuable tool for studying glucose metabolism and as a potential therapeutic agent, particularly in oncology.[3][6]

The isotopically labeled form, this compound, incorporates a stable heavy isotope of carbon at the first carbon position.[7][8] This labeling provides a powerful tracer for metabolic studies, allowing researchers to follow the fate of the glucose analog through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. It is primarily used as an internal standard and for metabolic flux analysis.[][10]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. There are two CAS Registry Numbers associated with this compound, which may be used interchangeably.

| Property | Value | Source(s) |

| CAS Registry Number | 119897-50-6 | [7][8][11][12] |

| 201612-55-7 | [][13] | |

| Molecular Formula | C₅¹³CH₁₂O₅ | [][12][13] |

| Molecular Weight | 165.15 g/mol | [][12][13] |

| Exact Mass | 165.072 u | [7] |

| Appearance | Solid | [7] |

| Isotopic Purity | 99 atom % ¹³C | |

| LogP | -2.9 | [7] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 5 | [7] |

| SMILES | OC[C@H]1O--INVALID-LINK--C--INVALID-LINK--[C@@H]1O | |

| InChI Key | VRYALKFFQXWPIH-VOXXIEBZSA-N | [7] |

Mechanism of Action

2-Deoxy-D-glucose acts as a competitive inhibitor of glucose metabolism.[8][10] The process begins with its transport into the cell via glucose transporters (GLUTs). Inside the cell, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] Unlike glucose-6-phosphate, 2-DG-6-P is not a substrate for the enzyme phosphoglucose isomerase, effectively halting the glycolytic pathway at this stage.[3][5] The intracellular accumulation of 2-DG-6-P leads to feedback inhibition of hexokinase, further reducing glucose phosphorylation.[3] This disruption of glycolysis depletes the cell of ATP and essential metabolites required for growth and survival.[3] This effect is particularly pronounced in cancer cells, which exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[1][3]

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound I CAS#: 119897-50-6 I inhibitor of glucose metabolism I InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | C6H12O5 | CID 13159186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. scbt.com [scbt.com]

An In-Depth Technical Guide to 2-Deoxy-D-glucose-13C-1 for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Deoxy-D-glucose-13C-1, a stable isotope-labeled analog of glucose, for use in advanced metabolic research. It covers the molecule's core properties, its mechanism of action, and detailed protocols for its application in tracer studies, alongside its impact on key cellular signaling pathways.

Core Properties and Data

This compound is a glucose molecule where the hydroxyl group at the second carbon is replaced by hydrogen, and the first carbon is a heavy isotope of carbon (¹³C). This modification allows it to be traced within metabolic pathways without the use of radioactivity.

| Property | Value | Reference |

| Molecular Formula | ¹³CC₅H₁₂O₅ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Primary Function | Glycolysis Inhibitor, Metabolic Tracer | [1][2] |

| Mechanism of Action | Competitive inhibition of Hexokinase | [2] |

Mechanism of Action: A Glycolytic Inhibitor

2-Deoxy-D-glucose (2-DG) and its isotopic variants are transported into the cell via glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG-6P). However, due to the absence of the 2-hydroxyl group, 2-DG-6P cannot be isomerized by phosphoglucose isomerase and thus cannot proceed through glycolysis. This leads to the intracellular accumulation of 2-DG-6P and a competitive inhibition of hexokinase, effectively blocking the glycolytic pathway.[2][3]

Impact on Cellular Signaling Pathways

The inhibition of glycolysis by 2-Deoxy-D-glucose has significant downstream effects on various signaling pathways that are crucial in cell growth, proliferation, and survival. This makes it a valuable tool for studying the interplay between metabolism and cellular signaling, particularly in the context of cancer and other diseases with altered metabolic states.

Glycolysis Inhibition Pathway

The primary effect of this compound is the direct inhibition of the glycolytic pathway.

Caption: Inhibition of glycolysis by this compound.

Experimental Protocols

The primary application of this compound is in metabolic tracer studies to quantify cellular metabolic fluxes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

General Workflow for a ¹³C Tracer Study

This workflow outlines the key steps for conducting a metabolic flux analysis experiment using this compound in cell culture.

Caption: General experimental workflow for a ¹³C tracer study.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing this compound at a known concentration. The concentration should be optimized based on the cell type and experimental goals.

-

Incubate the cells for a time course determined by the metabolic pathways of interest.

2. Metabolic Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolic activity by adding a cold solvent, typically 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for liquid chromatography.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a chromatographic method, such as reversed-phase or HILIC, to separate the metabolites.

-

Employ a mass spectrometer to detect and quantify the mass isotopologues of this compound and its downstream metabolites.

4. Data Analysis and Metabolic Flux Analysis:

-

Process the raw MS data to obtain the mass isotopomer distributions for relevant metabolites.

-

Correct for the natural abundance of ¹³C.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.[4]

Quantitative Data Presentation

The following table presents illustrative data from a hypothetical tracer experiment using this compound in a cancer cell line, demonstrating its effect on key glycolytic intermediates. The data represents the percentage of the metabolite pool that is labeled with ¹³C after a defined incubation period.

| Metabolite | Control (% Labeled) | 2-DG-¹³C-1 Treated (% Labeled) |

| Glucose-6-Phosphate | 95 ± 3 | 10 ± 2 |

| Fructose-6-Phosphate | 94 ± 4 | 8 ± 3 |

| Lactate | 92 ± 5 | 15 ± 4 |

| ATP (from glycolysis) | High | Significantly Reduced |

This data is illustrative and serves to demonstrate the expected outcome of a tracer experiment with this compound.

Conclusion

This compound is a powerful tool for researchers and drug development professionals seeking to investigate cellular metabolism. Its ability to act as both a potent inhibitor of glycolysis and a stable isotope tracer allows for detailed interrogation of metabolic pathways and their connection to cellular signaling. The methodologies outlined in this guide provide a framework for designing and executing robust metabolic flux analysis experiments to advance our understanding of disease and identify novel therapeutic targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]